4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl is an organic compound classified within the biphenyl family, characterized by its intricate structure that includes a bromine atom and a phenylethyl group. Its molecular formula is with a molecular weight of approximately 337.25 g/mol. The compound exhibits notable physical properties, including a boiling point of 413.7 °C and a density of 1.286 g/cm³, which make it suitable for various applications in organic synthesis and materials science .
The chemical behavior of 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl is significantly influenced by the presence of the bromine atom. This compound can participate in several types of reactions:
These reactions are crucial for synthesizing more complex organic molecules and exploring the compound's potential biological activities.
While specific biological activity data for 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl is limited, compounds with similar structures are often investigated for their pharmacological properties. The presence of halogen atoms in organic compounds can enhance their interaction with biological targets, potentially affecting their bioactivity. For instance, similar biphenyl derivatives have been studied for anti-inflammatory and antimicrobial properties
Several synthetic routes are available for producing 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl: These methods are favored in laboratory settings due to their efficiency and ability to yield high-purity products.
4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl finds utility across several fields:
Research on the interactions of 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl with other chemical entities is essential for understanding its reactivity and potential applications. Studies typically focus on its behavior in substitution reactions and its interactions with biological molecules. Such investigations can provide insights into its pharmacological potential and guide future research directions
Several compounds share structural similarities with 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl. Here are notable examples: The uniqueness of 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl lies in its dual bromination and the presence of a phenylethyl group, which enhances its reactivity compared to simpler biphenyl derivatives. This structural complexity allows it to participate in diverse Compound Name Structure Features Unique Characteristics 4-Bromo-4'-hydroxybiphenyl Hydroxyl group instead of bromomethyl Used as an intermediate in organic synthesis 4-Bromo-4'-methoxybiphenyl Methoxy group replacing hydroxyl Commonly used in various organic syntheses 4-Bromo-2'-methyl-1,1'-biphenyl Methyl group at the ortho position Different reactivity profile compared to biphenyls 4-Bromobiphenyl Simplified structure with only one bromine atom Often used as a reference compound